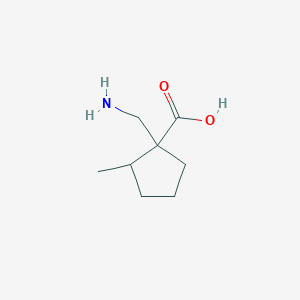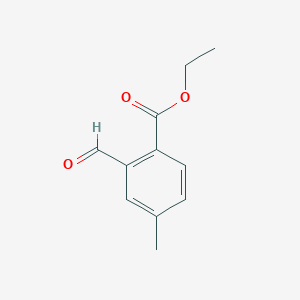
2,3-Dibromo-5,8-difluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5,8-difluoroquinoxaline is a chemical compound with the molecular formula C₈H₂Br₂F₂N₂. It is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,8-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the reaction of 2,3-difluoroquinoxaline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-5,8-difluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K₂CO₃).
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K₃PO₄).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 2 and 3 positions.
Cross-Coupling Reactions: Products with new carbon-carbon bonds at the 2 and 3 positions.
Reduction Reactions: 2,3-Difluoroquinoxaline.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5,8-difluoroquinoxaline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-5,8-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoroquinoxaline: Lacks the bromine atoms, making it less reactive in certain substitution and cross-coupling reactions.
2,3-Dibromoquinoxaline: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
5,8-Difluoroquinoxaline: Lacks the bromine atoms, making it less versatile in synthetic applications.
Uniqueness
2,3-Dibromo-5,8-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Eigenschaften
Molekularformel |
C8H2Br2F2N2 |
|---|---|
Molekulargewicht |
323.92 g/mol |
IUPAC-Name |
2,3-dibromo-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Br2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI-Schlüssel |
JVRQGZVCCMALMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)

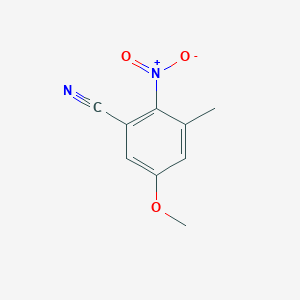
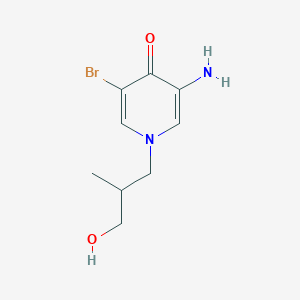
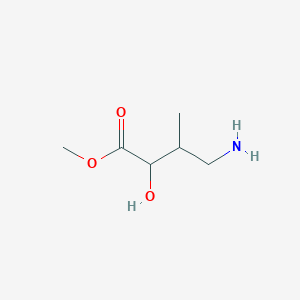
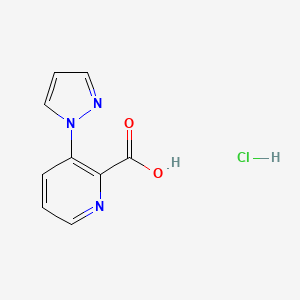
![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
